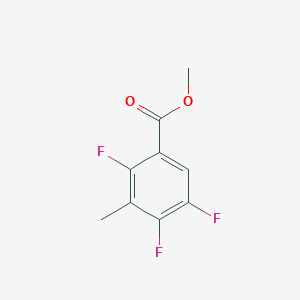

Methyl 2,4,5-trifluoro-3-methylbenzoate

Description

Significance of Fluorine Incorporation in Organic Synthesis and Advanced Materials

The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com In organic synthesis, the strong carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry, provides exceptional thermal and chemical stability to molecules. numberanalytics.com This stability is highly desirable in the design of advanced materials, leading to the development of fluoropolymers with high resistance to heat, chemicals, and weathering. numberanalytics.com Materials such as polytetrafluoroethylene (PTFE), known commercially as Teflon, are prime examples of the impact of fluorination on material science. numberanalytics.com

Furthermore, the high electronegativity of fluorine can influence the electronic environment of a molecule, affecting its reactivity and acidity. In the realm of advanced materials, this modulation of electronic properties is exploited in the development of specialized liquid crystals, dyes, and materials for electronic applications. flogen.orgflogen.org The unique properties imparted by fluorine make it an indispensable element in the creation of materials with tailored functionalities for a wide range of high-performance applications. numberanalytics.comnumberanalytics.com

Overview of Fluorinated Aromatic Esters as Versatile Synthetic Intermediates

Fluorinated aromatic esters, such as benzoate (B1203000) esters, represent a key class of building blocks in organic synthesis. pdx.edu They combine the influential properties of the fluorine atoms on the aromatic ring with the versatile reactivity of the ester group. The ester functionality can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, aldehydes, and alcohols, providing a gateway to a diverse range of more complex molecules.

The presence of fluorine atoms on the aromatic ring can direct the regioselectivity of further chemical transformations and can enhance the stability of the molecule during synthetic manipulations. These characteristics make fluorinated aromatic esters valuable starting materials and intermediates in multi-step syntheses of pharmaceuticals, agrochemicals, and other specialty chemicals. Their utility is underscored by their frequent appearance in the patent literature as key components in the synthesis of novel bioactive compounds.

Scope and Research Trajectories Pertaining to Methyl 2,4,5-trifluoro-3-methylbenzoate

Methyl 2,4,5-trifluoro-3-methylbenzoate, with the chemical formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol , is a specific fluorinated aromatic ester that holds potential as a specialized building block. guidechem.com Its structure, featuring three fluorine atoms and a methyl group on the benzene (B151609) ring, offers a unique substitution pattern that can be exploited in the design of new molecules with specific steric and electronic properties.

Research involving this compound is primarily focused on its role as a synthetic intermediate. While extensive literature on this specific ester is not broadly available, its precursor, 2,4,5-Trifluoro-3-methylbenzoic acid, is recognized as a useful intermediate. cymitquimica.com The trajectory of research for Methyl 2,4,5-trifluoro-3-methylbenzoate is therefore closely linked to the applications of its parent acid and the broader field of fluorinated compounds. It is anticipated that this compound will find utility in the synthesis of novel agrochemicals and pharmaceuticals where the specific arrangement of fluorine and methyl substituents can contribute to desired biological activity and physicochemical properties.

Interactive Data Table: Properties of Methyl 2,4,5-trifluoro-3-methylbenzoate

| Property | Value |

| CAS Number | 479090-47-6 |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Synonyms | 2,4,5-trifluoro-3-methylbenzoic acid methyl ester, Methyl 3-methyl-2,4,5-trifluorobenzoate |

Structure

3D Structure

Properties

Molecular Formula |

C9H7F3O2 |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

methyl 2,4,5-trifluoro-3-methylbenzoate |

InChI |

InChI=1S/C9H7F3O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3 |

InChI Key |

UILPEOUDQVYDAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)C(=O)OC)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2,4,5 Trifluoro 3 Methylbenzoate

Strategies for the Construction of Fluorinated Aromatic Rings

The introduction of fluorine atoms onto an aromatic nucleus is a key step in the synthesis of the target molecule. Several powerful methods have been developed for this purpose, each with its own advantages and limitations.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of organofluorine chemistry, particularly for the synthesis of electron-deficient fluoroarenes. This reaction typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a nucleophilic fluoride (B91410) source. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

For the synthesis of polysubstituted fluoroarenes, SNAr reactions can be employed in a stepwise fashion to introduce fluorine atoms at specific positions. While direct SNAr on unactivated fluoroarenes is challenging, organic photoredox catalysis has emerged as a powerful tool to enable the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes. mdpi.com This method utilizes a photocatalyst to activate the fluoroarene towards nucleophilic attack by various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. mdpi.com

A general and practical route to carbohydrate–aryl ethers by SNAr has been reported, demonstrating the versatility of this reaction with complex molecules. scilit.com In this approach, carbohydrate alcohols react with a diverse range of fluorinated (hetero)aromatics in the presence of a strong base like KHMDS to yield the corresponding aryl ethers in good to excellent yields. scilit.com The use of inexpensive and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water can also facilitate SNAr reactions under mild conditions, accommodating a broad range of functional groups. manchester.ac.uk

| Reaction Type | Substrates | Conditions | Key Features | Reference |

| Photoredox-catalyzed SNAr | Unactivated fluoroarenes, various nucleophiles | Organic photoredox catalyst, visible light | Mild conditions, broad substrate scope including electron-rich arenes | mdpi.com |

| SNAr for Aryl Ethers | Carbohydrate alcohols, fluorinated (hetero)aromatics | KHMDS, 0 °C to rt | High regioselectivity, good to excellent yields | scilit.com |

| SNAr in Aqueous Media | Various nucleophiles and electrophiles | HPMC, water, base (e.g., KOH, K2CO3) | Sustainable, mild conditions, broad functional group tolerance | manchester.ac.uk |

The Halogen Exchange (HALEX) reaction is a specific and industrially significant type of SNAr reaction where a chloride or bromide on an aromatic ring is substituted by a fluoride. acs.org This process is typically carried out at high temperatures in aprotic polar solvents using a fluoride salt, most commonly potassium fluoride (KF). acs.orgnih.gov The efficiency of the HALEX reaction is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions. The presence of electron-withdrawing groups ortho and para to the leaving halogen significantly accelerates the reaction rate.

Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt in the organic solvent. acs.org While KF is the most common fluoride source, other more soluble sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (R₄NF) can be used, sometimes allowing for milder reaction conditions. acs.org The HALEX reaction is a powerful tool for the large-scale production of fluorinated aromatic compounds. acs.org For instance, 2,4,5-trifluorobenzonitrile, a precursor to 2,4,5-trifluorobenzoic acid, can be prepared via a HALEX reaction on 2,4-dichloro-5-fluorobenzonitrile. rsc.org

| Fluoride Source | Solvent | Temperature | Catalyst | Key Features | Reference |

| KF | Dipolar aprotic (e.g., DMSO, sulfolane) | High temperatures | Phase-transfer catalyst (optional) | Industrially relevant, cost-effective | acs.org |

| CsF, R₄NF | Aprotic solvents | Milder conditions possible | Often not required | Higher reactivity and solubility | acs.org |

| Alkali metal fluoride | Aprotic solvent or diluent | 150-350 °C | Aminophosphonium catalyst | Applicable to unactivated haloaromatics | nih.govharvard.edu |

Electrophilic fluorination offers a direct method for the introduction of fluorine onto an aromatic ring by reacting a nucleophilic arene with an electrophilic fluorine source ("F+"). nih.gov A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being the most widely used due to their stability, safety, and ease of handling. nih.govnih.gov Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). nih.govpkusz.edu.cn

The regioselectivity of electrophilic aromatic fluorination is governed by the electronic properties of the substituents already present on the ring. Electron-donating groups direct the incoming fluorine to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. mdpi.com The synthesis of polysubstituted fluorinated aromatics can be achieved through sequential electrophilic fluorination of appropriately substituted precursors. The choice of fluorinating reagent and reaction conditions is crucial for achieving the desired regioselectivity and yield. pkusz.edu.cn

| Reagent | Typical Substrates | Key Features | Reference |

| N-Fluorobenzenesulfonimide (NFSI) | Electron-rich arenes, organometallic compounds | Mild, broad substrate scope | nih.gov |

| Selectfluor® (F-TEDA-BF₄) | Electron-rich arenes, alkenes, β-dicarbonyl compounds | Powerful, commercially available, versatile | pkusz.edu.cnnih.gov |

| N-Fluoropyridinium salts | Various nucleophiles | Cationic nature enhances reactivity | pkusz.edu.cn |

Catalytic Approaches for Fluorination and Methyl Ester Formation

Catalytic methods provide efficient and often more selective routes to fluorinated compounds and can also be employed for the formation of the methyl ester group.

Transition metal-catalyzed reactions have revolutionized the synthesis of aryl fluorides. Palladium-catalyzed fluorination of arylboronic acid derivatives or aryl triflates provides a practical route to functionalized aryl fluorides. nih.govrsc.org These reactions are operationally simple and can be performed on a large scale. rsc.org The mechanism of palladium-catalyzed fluorination of arylboronic acids is thought to involve a single-electron-transfer pathway with a Pd(III) intermediate. nih.govrsc.org

Copper-catalyzed fluorination of aryl halides has also emerged as a promising alternative, utilizing less expensive copper catalysts. researchgate.net For instance, copper-catalyzed fluorination of 2-pyridyl aryl bromides using AgF as the fluorine source has been developed. harvard.edu The pyridyl group acts as a directing group, facilitating the catalytic fluorination. harvard.edu These methods offer complementary approaches to the synthesis of aryl fluorides with a broad substrate scope.

| Catalyst | Substrate | Fluorine Source | Key Features | Reference |

| Palladium | Arylboronic acid derivatives | Selectfluor® | Operationally simple, scalable | nih.govrsc.org |

| Palladium | Aryl triflates | Fluoride salts | Uses readily available aryl triflates | nih.gov |

| Copper | 2-Pyridyl aryl bromides | AgF | Pyridyl directing group is essential | harvard.edu |

| Copper | Aryl halides | Various | Inexpensive catalyst | researchgate.net |

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. thieme-connect.de This methodology has been successfully applied to the synthesis of fluorinated aromatic compounds. mdpi.com Photoredox catalysis can be used for the direct C-H fluorination of arenes, as well as for the fluoroalkylation, trifluoromethylation, and trifluoromethoxylation of aromatic systems. thieme-connect.denih.gov

These reactions typically involve the generation of a radical intermediate through a single-electron transfer process between a photocatalyst and a substrate. thieme-connect.de The radical then reacts with a fluorine source to afford the fluorinated product. The mild reaction conditions and high functional group tolerance make photoredox catalysis an attractive method for the late-stage functionalization of complex molecules. mdpi.comthieme-connect.de For instance, the trifluoromethylation of arenes can be achieved using CF₃SO₂Cl as the trifluoromethyl source in the presence of a ruthenium-based photocatalyst. thieme-connect.de

| Reaction Type | Reagents | Catalyst | Key Features | Reference |

| Arene Trifluoromethylation | CF₃SO₂Cl | Ru(phen)₃Cl₂ | Operationally simple, broad utility | thieme-connect.de |

| Arene C-H Fluorination | ⁿBu₄N¹⁸F | Acridinium photocatalyst | Enables radiofluorination | nih.gov |

| Arene Fluoroalkylation | Bromo(di)fluoromethyl derivatives, Arylboronic acids | Ir/Cu dual catalysis | Mild, rapid, and efficient |

Organocatalytic Methods in Fluorine Chemistry

The field of organofluorine chemistry has been significantly advanced by the advent of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. nih.govchimia.ch This approach offers a valuable alternative to traditional metal-based catalysts, often providing milder reaction conditions and unique selectivity. In the context of synthesizing fluorinated molecules, organocatalysis has been instrumental in the development of asymmetric fluorination, allowing for the enantioselective introduction of fluorine atoms into organic compounds. chimia.chscilit.com

Key strategies in organocatalytic fluorine chemistry include:

Electrophilic Fluorination: Chiral organocatalysts, such as amines and their derivatives, can activate substrates towards reaction with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). This has become a cornerstone for producing optically active fluorinated compounds. chimia.ch

Nucleophilic Fluorination: While less common, organocatalysts can also facilitate the introduction of fluorine using nucleophilic sources.

Utilizing Fluorinated Building Blocks: Organocatalysts are highly effective in promoting reactions that incorporate fluorine-containing synthons into larger molecules. scilit.com For instance, bifunctional organocatalysts have been used for the highly enantioselective conjugate addition of fluoromalonates to nitroalkenes. scilit.com N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for multicomponent reactions that introduce fluorine or fluoroalkyl groups. researchgate.net

These methodologies underscore the power of organocatalysis to construct complex fluorinated architectures with high levels of control, which is a foundational concept for the synthesis of specialized compounds like Methyl 2,4,5-trifluoro-3-methylbenzoate. researchgate.netmdpi.com

Formation of the Methyl Ester Moiety

The final step in the synthesis of the target compound is the formation of the methyl ester. This can be achieved through direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Esterification Reactions in the Context of Fluorinated Benzoic Acids

The direct esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic synthesis. For fluorinated benzoic acids, such as the precursor 2,4,5-trifluoro-3-methylbenzoic acid, specific methods are employed to efficiently form the methyl ester using methanol (B129727).

The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring can influence the reactivity of the carboxylic acid group. Heterogeneous catalysts have proven effective for this transformation. For example, the metal-organic framework UiO-66-NH2 has been used as a robust heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids with methanol, demonstrating high conversion yields. rsc.org Another approach involves using reagents like XtalFluor-E, which can mediate the direct esterification of a broad range of carboxylic acids, including aromatic ones, with fluorinated alcohols, although the principle is applicable to simpler alcohols like methanol. acs.orglookchem.com This method is advantageous as it often generates water-soluble byproducts, simplifying purification. acs.org

Below is a table summarizing catalytic systems used for the esterification of aromatic acids.

| Catalyst/Reagent | Substrate Type | Key Advantages |

| UiO-66-NH2 | Fluorinated Aromatic Carboxylic Acids | Heterogeneous, reusable, high conversion yields. rsc.org |

| XtalFluor-E | Aromatic & Aliphatic Carboxylic Acids | Generates water-soluble byproducts, simplifying purification. acs.orglookchem.com |

| Zr/Ti Solid Acid | Benzoic Acids | Heterogeneous solid acid catalyst system. mdpi.com |

| BF3·MeOH Complex | Fluorobenzoic Acids | Traditional homogeneous derivatizing agent. rsc.org |

Transesterification Processes for Methyl Ester Preparation

Transesterification is an alternative process for preparing methyl esters, involving the exchange of the alkoxy group of an existing ester with a methoxy (B1213986) group from methanol. wikipedia.org This equilibrium-driven reaction is typically catalyzed by either an acid or a base. wikipedia.orgasianpubs.org

Acid Catalysis: Strong acids protonate the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. wikipedia.org

Base Catalysis: Bases, such as sodium methoxide (B1231860), catalyze the reaction by deprotonating methanol, increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com The resulting methoxide ion attacks the ester's carbonyl carbon. masterorganicchemistry.com

This method is particularly useful when the starting material is an ester other than the methyl ester. To drive the reaction to completion, a large excess of methanol is typically used, or the lower-boiling alcohol byproduct is removed by distillation. wikipedia.org Various catalysts, including N-heterocyclic carbenes and metal complexes like aluminum chloride, have been developed to facilitate transesterification under mild conditions. organic-chemistry.orgnih.gov

Precursor-Based Synthesis and Building Block Strategies

The construction of the core 2,4,5-trifluoro-3-methylbenzoyl group relies on strategies that begin with simpler, appropriately substituted aromatic precursors.

Utilization of Polyfluorinated Benzene Derivatives

A common and logical approach to synthesizing Methyl 2,4,5-trifluoro-3-methylbenzoate is to start with a commercially available polyfluorinated benzene derivative. A key intermediate is 2,4,5-trifluorobenzoic acid. researchgate.netgoogle.com This precursor can be synthesized through various routes, such as the decarboxylation of 3,4,6-trifluorophthalic anhydride (B1165640) or via a Grignard reaction. researchgate.netgoogle.com

A plausible synthetic sequence could involve:

Preparation of 2,4,5-Trifluorobenzoic Acid: This can be achieved through a continuous microflow process involving the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide, followed by carboxylation with carbon dioxide. researchgate.net

Introduction of the 3-Methyl Group: The subsequent introduction of a methyl group at the C3 position, ortho to the carboxylic acid, would be a challenging step requiring specific directing group strategies.

Esterification: The final conversion of the resulting 2,4,5-trifluoro-3-methylbenzoic acid to its methyl ester would proceed as described in section 2.3.1.

The high acidity of protons situated between two fluorine atoms in a benzene ring can complicate reactions with standard organometallic reagents, sometimes necessitating alternative strategies like the Stille reaction for C-C bond formation. researchgate.net

Employment of Fluorinated Diazoalkanes and Malonate Esters

While not necessarily the most direct route to the target compound, fluorinated building blocks like diazoalkanes and malonate esters are versatile reagents for creating a wide array of fluorinated compounds. rsc.orgacs.org

Fluorinated Diazoalkanes: These compounds are valuable precursors to carbenes and have been used extensively in cycloaddition reactions and C-H insertion reactions to form complex fluorinated molecules. rsc.orgacs.org For example, trifluoromethyl diazoalkanes can undergo [2+3] cycloaddition reactions to produce fluoroalkyl-substituted pyrazolines. acs.org Their high reactivity and versatility make them powerful tools in organofluorine synthesis. amanote.com

Fluorinated Malonate Esters: 2-Fluoromalonate esters are important building blocks for introducing fluorine into aliphatic and heterocyclic systems. acs.orgresearchgate.net They can be synthesized via electrophilic fluorination of malonate esters. worktribe.comacsgcipr.org These esters are used in various reactions, including alkylations, Michael additions, and annulations, to construct more complex fluorinated structures. researchgate.net For instance, the alkylation of fluoromalonate esters can attach allyl groups to the fluorinated carbon center. acs.org

These building block strategies represent powerful, albeit potentially indirect, approaches that highlight the diverse methodologies available for constructing molecules within the broader family of fluorinated organic compounds.

Green Chemistry Considerations in the Synthesis of Fluorinated Benzoates

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing fluorinated benzoates like Methyl 2,4,5-trifluoro-3-methylbenzoate, key areas of focus include the use of environmentally benign solvents and the development of sustainable catalytic systems.

Ionic liquids (ILs) have emerged as promising green alternatives to volatile organic compounds (VOCs) in chemical synthesis due to their low vapor pressure, high thermal stability, and tunable properties. nih.gov In the esterification of carboxylic acids, ILs can function as both the solvent and the catalyst, simplifying the reaction setup and workup.

Several studies have demonstrated the effectiveness of ionic liquids in catalyzing esterification reactions. For instance, Brønsted-acidic ionic liquids have shown good catalytic activity in the esterification of benzoic acid with various alcohols. bit.edu.cn The catalytic activity of these ILs is dependent on the nature of the anion, with those having higher Brønsted acidity exhibiting better performance. bit.edu.cn The partial immiscibility of some ionic liquids with the resulting esters can also help in shifting the reaction equilibrium towards the product side, thus improving the yield. bit.edu.cn

Imidazolium-based ionic liquids with sulfonic acid functional groups have also been successfully employed as recyclable catalysts for the esterification of benzoic acid. researchgate.net These catalysts have shown high activity, with the product being easily separated by decantation and the ionic liquid catalyst being reusable after water removal. researchgate.net Tropine-based functionalized acidic ionic liquids have also been developed and shown to be effective catalysts for esterification reactions, offering a green alternative to conventional acid catalysts. mdpi.com

The application of these ionic liquid systems to the esterification of 2,4,5-trifluoro-3-methylbenzoic acid with methanol could offer significant environmental benefits by replacing hazardous and volatile organic solvents.

Table 1: Comparison of Catalytic Activity of Different Green Catalysts in the Esterification of Benzoic Acid

| Catalyst | Alcohol | Temperature (°C) | Conversion (%) | Source |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol | 75 | 88.3 | dergipark.org.trdergipark.org.tr |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Butanol | 75 | 87.8 | dergipark.org.trdergipark.org.tr |

| Ionic Liquid | Butanol | 55 | 18.9 | dergipark.org.tr |

| Ion Exchange Resin (Amberlyst 15) | Butanol | 55 | 6.9 | dergipark.org.tr |

This table is generated based on data from the esterification of benzoic acid and serves as a reference for the potential application to fluorinated analogs.

The development of sustainable catalytic systems is another cornerstone of green chemistry. This involves the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and improving process efficiency.

For the esterification of substituted benzoic acids, several types of solid acid catalysts have been investigated. Modified montmorillonite (B579905) K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the solvent-free esterification of benzoic acids with various alcohols. epa.govijstr.org This method offers the advantage of avoiding the use of both solvents and mineral acids. ijstr.org

Metal-Organic Frameworks (MOFs) have also emerged as highly effective heterogeneous catalysts. For example, UiO-66-NH2, a zirconium-based MOF, has been successfully used for the methyl esterification of fluorinated aromatic carboxylic acids with methanol. rsc.orgsemanticscholar.org This catalytic system significantly reduced the reaction time compared to traditional methods and demonstrated good catalytic performance for a wide range of fluorinated benzoic acids. rsc.orgsemanticscholar.org

The use of such solid acid catalysts in the esterification of 2,4,5-trifluoro-3-methylbenzoic acid would not only simplify the purification process but also contribute to a more sustainable manufacturing process through catalyst recycling.

Table 2: Yields of Esterification of Substituted Benzoic Acids with Methanol using a Modified Montmorillonite K10 Catalyst

| Substituted Benzoic Acid | Time (h) | Yield (%) | Source |

| Benzoic acid | 5 | 92 | ijstr.org |

| 4-Methylbenzoic acid | 5 | 95 | ijstr.org |

| 4-Methoxybenzoic acid | 5.5 | 94 | ijstr.org |

| 4-Chlorobenzoic acid | 6 | 88 | ijstr.org |

| 4-Nitrobenzoic acid | 7 | 85 | ijstr.org |

This table illustrates the effectiveness of a solid acid catalyst for the esterification of various substituted benzoic acids, suggesting its potential applicability for 2,4,5-trifluoro-3-methylbenzoic acid.

Chemical Reactivity and Derivatization Pathways of Methyl 2,4,5 Trifluoro 3 Methylbenzoate

Reactions Involving the Methyl Ester Functionality

The methyl ester group is a primary site for chemical modification, allowing for transformations that alter the carboxylate functionality or remove it entirely.

The hydrolysis of methyl esters to their corresponding carboxylic acids is a fundamental organic transformation. For methyl benzoates, this reaction can be catalyzed by either acid or base. In the case of methyl 2,4,5-trifluoro-3-methylbenzoate, the presence of multiple electron-withdrawing fluorine atoms on the benzene (B151609) ring influences the reactivity of the ester's carbonyl group.

Under basic conditions (saponification), the hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This process is generally efficient for methyl benzoates. psu.eduquora.com Studies on variously substituted methyl benzoates in high-temperature water, with and without added base, have shown that even sterically hindered esters can be quantitatively hydrolyzed. psu.edursc.org The presence of electron-withdrawing groups, such as the fluorine atoms in the target molecule, is expected to facilitate this nucleophilic attack, leading to the formation of the corresponding sodium 2,4,5-trifluoro-3-methylbenzoate salt, which upon acidification yields 2,4,5-trifluoro-3-methylbenzoic acid. youtube.com

Table 1: Conditions for Hydrolysis of Substituted Methyl Benzoates

| Substrate (Analogue) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl p-trifluoromethylbenzoate | 2% KOH, 200°C, 0.5 h | p-Trifluoromethylbenzoic acid | Quantitative | psu.edursc.org |

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 250°C, 0.5 h | 2,4,6-Trimethylbenzoic acid | Quantitative | psu.edursc.org |

| Methyl Benzoate (B1203000) | Dilute NaOH, heat | Sodium Benzoate | N/A | quora.com |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, typically in the presence of an acid or base catalyst. This reaction allows for the synthesis of a variety of other esters from methyl 2,4,5-trifluoro-3-methylbenzoate. The general mechanism is similar to that of hydrolysis, involving nucleophilic attack on the carbonyl carbon by an alcohol instead of water. Research on the esterification of fluorinated aromatic carboxylic acids using heterogeneous catalysts demonstrates the feasibility of forming such esters, suggesting that the reverse reaction, transesterification, is also a viable pathway. researchgate.netnih.gov The use of catalysts like titanates has been shown to be effective in the transesterification of crude methyl benzoate to produce other esters like benzyl (B1604629) benzoate and butyl benzoate.

Decarboxylative reactions provide a pathway to replace the entire carboxylate group with another substituent, in this case, a fluorine atom, to form an aryl fluoride (B91410). This transformation is not a direct reaction of the methyl ester but typically involves the corresponding carboxylic acid, which can be obtained via hydrolysis as described in section 3.1.1. psu.edu Decarboxylative fluorination of aryl carboxylic acids has been a challenging transformation compared to its aliphatic counterparts due to the higher oxidation potential of aryl carboxylates and slower decarboxylation rates. lookchem.com

However, recent advancements have enabled such conversions. Strategies often involve metal catalysts, such as silver or copper, and a fluorine source like Selectfluor®. lookchem.comnih.gov For instance, silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids has been demonstrated to proceed under relatively mild conditions. nih.gov While direct decarboxylative fluorination of simple aryl carboxylic acids remains difficult, the presence of ortho-directing groups like hydroxyl or amino can promote the reaction. lookchem.com For 2,4,5-trifluoro-3-methylbenzoic acid, derived from the methyl ester, a photoinduced, copper-catalyzed approach could potentially facilitate the decarboxylation and subsequent C-F bond formation. researchgate.net

Table 2: Representative Decarboxylative Fluorination Reactions

| Substrate (Analogue) | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-6-methylnaphthalene-1-carboxylic acid | Selectfluor®, CH3CN/H2O | 1-Fluoro-6-methylnaphthalen-2-ol | 85% | lookchem.com |

| 4-Pentanoyl-1-adamantanecarboxylic acid | AgNO3, Selectfluor® | 1-Fluoro-4-pentanoyl-adamantane | 81% | nih.gov |

Transformations of the Polyfluorinated Aromatic Core

The electron-deficient nature of the trifluorinated benzene ring makes it susceptible to specific transformations, particularly those involving the displacement of fluorine atoms or reactions that are influenced by the existing substitution pattern.

Hydrodefluorination (HDF) is a reaction that replaces a fluorine atom with a hydrogen atom, offering a method to synthesize partially fluorinated compounds from more heavily fluorinated precursors. This transformation is typically achieved using a hydride source and often requires a catalyst. The regioselectivity of HDF on polyfluorinated aromatic rings is highly dependent on the electronic environment of the C-F bonds.

In general, C-F bond cleavage is favored at positions that are activated by electron-withdrawing groups, often occurring para to such substituents via a nucleophilic aromatic substitution (SNAr) type mechanism. mdpi.com For methyl 2,4,5-trifluoro-3-methylbenzoate, the ester group (-COOCH₃) is electron-withdrawing, while the methyl group (-CH₃) is electron-donating. The combined electronic effects would influence which fluorine atom is preferentially replaced. Computational studies on fluoroarenes show that C-F bonds ortho to hydrogen substituents can be selectively cleaved. nih.gov The fluorine at C-5 is para to the methyl group and meta to the ester, while the fluorine at C-4 is para to the ester and meta to the methyl group. The C-2 fluorine is ortho to both the ester and methyl groups. The interplay of these effects would determine the precise regioselectivity of a potential HDF reaction. Catalytic systems using iridium or ruthenium complexes have shown high efficiency and selectivity in HDF reactions of other polyfluoroarenes. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring in methyl 2,4,5-trifluoro-3-methylbenzoate, caused by the three fluorine atoms and the methyl ester group, makes it a prime candidate for nucleophilic aromatic substitution. libretexts.org In this reaction, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the displacement of the fluoride ion. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The regioselectivity of SNAr is governed by the ability of the ring substituents to stabilize the negative charge of the intermediate. Electron-withdrawing groups, especially those at the ortho and para positions relative to the point of attack, are strongly activating. In methyl 2,4,5-trifluoro-3-methylbenzoate, the methyl ester group at C-1 strongly activates the para-position (C-4) and the ortho-position (C-2). Therefore, a nucleophile is most likely to attack at the C-4 or C-2 positions. The fluorine at C-4 is para to the strongly activating ester group, making it a likely site for substitution by nucleophiles such as alkoxides, amines, or thiolates. rsc.orgresearchgate.net

Cross-Coupling Reactions Involving the Aromatic Moiety

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and polyfluoroarenes are often excellent substrates in these transformations. rsc.org The reactivity of Methyl 2,4,5-trifluoro-3-methylbenzoate in such reactions would be dictated by the selective activation of one of its C-F bonds or, if a halogen were present at one of the positions, the C-X bond.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their versatility and functional group tolerance. mdpi.comlibretexts.org For a substrate like Methyl 2,4,5-trifluoro-3-methylbenzoate, direct C-F bond activation for arylation is a challenging but increasingly feasible transformation. The catalytic cycle for such a reaction, for instance a Suzuki-Miyaura coupling, would typically involve the oxidative addition of the palladium(0) catalyst to a C-F bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new biaryl compound. wikipedia.org

The selective activation of one C-F bond over the others is a significant challenge. In this specific molecule, the fluorine atoms are in different chemical environments, which could potentially allow for regioselective coupling under carefully controlled conditions. The fluorine at the C2 position is ortho to the methyl group and the ester, the one at C4 is para to the methyl group, and the one at C5 is meta. Steric and electronic factors would play a crucial role in determining which C-F bond is most susceptible to oxidative addition by the palladium catalyst. Research on other polyfluoroaromatic compounds has shown that the choice of palladium catalyst, ligand, and reaction conditions can influence the site of C-F activation. rsc.org

Below is an illustrative table of potential palladium-catalyzed arylation reactions of a hypothetical precursor, Methyl 3-bromo-2,4,5-trifluoro-3-methylbenzoate, based on common Suzuki-Miyaura conditions.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Methyl 2,4,5-trifluoro-3-methyl-[1,1'-biphenyl]-3-carboxylate |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Methyl 4'-methoxy-2,4,5-trifluoro-3-methyl-[1,1'-biphenyl]-3-carboxylate |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME | Methyl 2,4,5-trifluoro-3-methyl-3-(thiophen-2-yl)benzoate |

This table is illustrative and represents plausible outcomes based on established palladium-catalyzed cross-coupling methodologies.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a complementary approach to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. numberanalytics.com While less common for direct C-F activation compared to palladium, copper catalysis is widely used in the coupling of aryl halides with nucleophiles. In the context of a halogenated derivative of Methyl 2,4,5-trifluoro-3-methylbenzoate, copper catalysts could facilitate reactions with alcohols, amines, and thiols.

The mechanism of these reactions often involves the formation of a copper(I) alkoxide, amide, or thiolate, which then undergoes coupling with the aryl halide. The highly fluorinated nature of the aromatic ring in Methyl 2,4,5-trifluoro-3-methylbenzoate would make it more susceptible to nucleophilic aromatic substitution, a process that can be facilitated by copper catalysts.

The following table illustrates potential copper-catalyzed coupling reactions of a hypothetical Methyl 3-iodo-2,4,5-trifluoro-3-methylbenzoate, showcasing the formation of various derivatives.

| Entry | Nucleophile | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | Methyl 2,4,5-trifluoro-3-phenoxy-3-methylbenzoate |

| 2 | Aniline | Cu₂O | L-Proline | K₂CO₃ | DMSO | Methyl 3-(phenylamino)-2,4,5-trifluoro-3-methylbenzoate |

| 3 | Sodium thiophenoxide | CuBr | None | None | NMP | Methyl 2,4,5-trifluoro-3-(phenylthio)-3-methylbenzoate |

This table is illustrative and represents plausible outcomes based on established copper-catalyzed cross-coupling methodologies.

Radical Reactions and Single Electron Transfer (SET) Processes

The involvement of Methyl 2,4,5-trifluoro-3-methylbenzoate in radical reactions or single electron transfer (SET) processes is another conceivable area of its chemical reactivity. Radical reactions often proceed under conditions that are complementary to traditional ionic pathways and can be initiated by light, heat, or a radical initiator. rsc.orgyoutube.comyoutube.com

A plausible radical reaction would be a homolytic aromatic substitution, where a radical species attacks the aromatic ring. The electron-deficient nature of the fluorinated ring in Methyl 2,4,5-trifluoro-3-methylbenzoate would make it a good candidate for attack by nucleophilic radicals. The regioselectivity of such an attack would be governed by the stability of the resulting radical intermediate.

SET processes could lead to the formation of a radical anion of Methyl 2,4,5-trifluoro-3-methylbenzoate. This radical anion could then undergo fragmentation, such as the loss of a fluoride ion, to generate an aryl radical. This aryl radical could then be trapped by a suitable reagent, leading to the formation of a new bond. While specific studies on this substrate are lacking, the principles of radical chemistry suggest that such transformations are feasible.

Pathways to Advanced Synthetic Intermediates and Scaffolds

The functional group handles on Methyl 2,4,5-trifluoro-3-methylbenzoate, namely the ester and the fluorine-substituted aromatic ring, make it a potential precursor to more complex molecules. researchgate.netnih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, 2,4,5-trifluoro-3-methylbenzoic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or alcohols. These transformations open up pathways to a wide range of derivatives. nih.govnih.gov

Furthermore, selective modification of the aromatic ring through the cross-coupling reactions discussed previously would lead to a diverse array of substituted aromatic compounds. For example, a Suzuki coupling could introduce a new aryl group, which could then be further functionalized. This iterative approach would allow for the construction of complex molecular scaffolds based on the 2,4,5-trifluoro-3-methylbenzoate core. The synthesis of trifluoromethylated amidrazone derivatives from related fluorinated compounds highlights the potential for creating novel heterocyclic systems. wikipedia.org

The table below outlines some potential derivatizations of Methyl 2,4,5-trifluoro-3-methylbenzoate to form advanced synthetic intermediates.

| Starting Material | Reagents and Conditions | Intermediate Formed | Potential Application |

| Methyl 2,4,5-trifluoro-3-methylbenzoate | 1. LiOH, THF/H₂O; 2. SOCl₂ | 2,4,5-Trifluoro-3-methylbenzoyl chloride | Acylating agent for amines and alcohols |

| Methyl 2,4,5-trifluoro-3-methylbenzoate | LiAlH₄, THF | (2,4,5-Trifluoro-3-methylphenyl)methanol | Building block for further elaboration |

| 2,4,5-Trifluoro-3-methylbenzoic acid | H₂N-R, EDC, HOBt, DMF | N-Substituted-2,4,5-trifluoro-3-methylbenzamide | Synthesis of bioactive molecules |

This table provides illustrative examples of derivatization pathways to advanced synthetic intermediates.

Spectroscopic and Advanced Analytical Characterization of Methyl 2,4,5 Trifluoro 3 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted fluoroaromatic compound like Methyl 2,4,5-trifluoro-3-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, often enhanced by multi-dimensional techniques, is essential for unambiguous characterization.

Proton (¹H) NMR Spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For Methyl 2,4,5-trifluoro-3-methylbenzoate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl group attached to the ring, and the methyl group of the ester functionality.

Aromatic Region: A single proton is attached to the aromatic ring at position 6. Its chemical shift will be influenced by the adjacent fluorine atom and the ester group. It is expected to appear as a complex multiplet due to couplings with the fluorine atoms at positions 4 and 5.

Aliphatic Region: Two singlets are anticipated. One corresponds to the three protons of the methyl ester (-OCH₃), typically found around 3.9 ppm. rsc.org The other corresponds to the three protons of the methyl group at position 3 on the ring (-CH₃), which would likely appear further upfield, with its chemical shift influenced by the adjacent fluorine atoms.

Carbon (¹³C) NMR Spectroscopy provides information about the carbon skeleton. The spectrum of Methyl 2,4,5-trifluoro-3-methylbenzoate will display signals for each unique carbon atom. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets or more complex multiplets.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm. rsc.org

Aromatic Carbons: The six carbons of the benzene (B151609) ring will have distinct chemical shifts. The carbons directly bonded to fluorine (C-2, C-4, C-5) will show large one-bond coupling constants (¹JCF). Other carbons in the ring will exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF), providing valuable data for assigning the signals to specific carbon atoms. rsc.org The signals for C-1 and C-3 will also be influenced by their respective substituents.

Aliphatic Carbons: The methyl ester carbon (-OCH₃) typically appears around 52 ppm, while the methyl group carbon (-CH₃) attached to the ring will have a characteristic upfield shift. rsc.org

To illustrate the typical chemical shifts in a related molecule, the NMR data for Methyl 3-fluorobenzoate is presented below.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|

| Methyl 3-fluorobenzoate | ¹H NMR | 7.83 | d, J = 7.6 |

| 7.72 | d, J = 9.2 | ||

| 7.45 – 7.34 | m | ||

| 3.91 | s | ||

| ¹³C NMR | 165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5, 52.2 |

Data sourced from The Royal Society of Chemistry. rsc.org Note: This data is for a related compound to illustrate typical spectral features.

¹⁹F NMR is a highly sensitive and powerful technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides information on the number and electronic environment of fluorine atoms. For Methyl 2,4,5-trifluoro-3-methylbenzoate, three distinct signals are expected, one for each fluorine atom at positions 2, 4, and 5.

The chemical shifts of these fluorine atoms are influenced by the other substituents on the aromatic ring. Furthermore, the signals will exhibit splitting patterns due to spin-spin coupling between the different fluorine nuclei (F-F coupling) and between fluorine and the aromatic proton (H-F coupling). These coupling constants are crucial for confirming the substitution pattern on the benzene ring. wikipedia.org For aromatic compounds, the chemical shifts typically fall within the +80 to +170 ppm range relative to CFCl₃. ucsb.edu

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. sdsu.edu In the case of Methyl 2,4,5-trifluoro-3-methylbenzoate, a COSY experiment would primarily be used to confirm the absence of coupling between the three isolated proton-containing groups (aromatic-H, ring-CH₃, and ester-OCH₃).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu For the target molecule, an HSQC or HMQC spectrum would show cross-peaks connecting the aromatic C6-H proton signal to the C6 carbon signal, the ring -CH₃ proton signal to its corresponding carbon signal, and the ester -OCH₃ proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly powerful for piecing together the molecular skeleton. For instance, the protons of the ester methyl group (-OCH₃) would show a correlation to the carbonyl carbon (C=O). The proton of the ring methyl group (-CH₃) would show correlations to the adjacent ring carbons (C-2, C-3, and C-4). The aromatic proton (H6) would show correlations to nearby carbons such as C-1, C-4, and C-5. These long-range correlations are critical for confirming the substitution pattern. youtube.com

Solid-state NMR (ssNMR) is a valuable technique for studying materials in the solid phase, providing insights into structure, conformation, and dynamics. For fluorinated organic compounds, ¹⁹F and ¹³C ssNMR can be particularly informative. rsc.org While liquid-state NMR provides data on molecules tumbling in solution, ssNMR can characterize crystalline forms, polymers, or molecules adsorbed onto surfaces. marquette.eduresearchgate.net

In the context of Methyl 2,4,5-trifluoro-3-methylbenzoate and its derivatives, ssNMR could be employed to:

Characterize different polymorphic forms of the crystalline solid.

Study the interactions of the molecule when adsorbed onto a catalyst or substrate, which is relevant for mechanistic studies in heterogeneous catalysis.

Monitor chemical reactions or degradation processes in the solid state.

The technique can differentiate between organic and inorganic fluorine sources and can be a viable tool to directly detect fluorinated moieties in complex solid samples. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of Methyl 2,4,5-trifluoro-3-methylbenzoate would be characterized by several key absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1715-1750 cm⁻¹. brainly.comlibretexts.org For aromatic esters like methyl benzoate (B1203000), this peak is typically observed around 1725 cm⁻¹.

C-O Stretch: The ester C-O stretching vibrations will produce strong bands in the 1100-1300 cm⁻¹ region. researchgate.net

C-F Stretch: The carbon-fluorine bonds will give rise to strong, characteristic absorption bands in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching vibrations within the aromatic ring are expected around 1450-1600 cm⁻¹. brainly.com

C-H Stretch: The spectrum will also show C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹. researchgate.net

The table below lists characteristic IR absorption frequencies for functional groups present in the target molecule, with data from related compounds for comparison.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Example |

|---|---|---|---|

| Ester (C=O) | Stretch | 1715 - 1750 | Methyl Benzoate (~1725 cm⁻¹) |

| Ester (C-O) | Stretch | 1100 - 1300 | Methyl Benzoate (~1290, 1106 cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 | Methyl Benzoate (~3059 cm⁻¹) |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 2960 | Methyl Benzoate (~2960 cm⁻¹) |

| Aromatic C=C | Stretch | 1450 - 1600 | Methyl Benzoate (~1600, 1578, 1441 cm⁻¹) |

| Aryl C-F | Stretch | 1000 - 1400 | Fluorinated Aromatics |

Data for Methyl Benzoate sourced from Chegg.com. whitman.edu

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For Methyl 2,4,5-trifluoro-3-methylbenzoate (C₉H₅F₃O₂), the molecular weight is approximately 206.13 g/mol . The high-resolution mass spectrum would provide the exact molecular formula.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. The fragmentation of aromatic esters follows characteristic pathways: whitman.eduacs.org

Loss of the Methoxy (B1213986) Group: A common fragmentation is the loss of the methoxy radical (•OCH₃) to form a stable acylium ion [M - 31]⁺. For the target compound, this would result in an ion at m/z 175.

Loss of the Ester Group: Cleavage can also result in the loss of the entire carbomethoxy group (•COOCH₃), leading to an ion at [M - 59]⁺.

Ring Fragmentation: The fluorinated aromatic ring can also fragment, although it is generally more stable.

The mass spectrum of methyl benzoate, a related compound, shows a prominent molecular ion peak at m/z 136, a base peak at m/z 105 (loss of •OCH₃), and another significant peak at m/z 77 (loss of •COOCH₃, corresponding to the phenyl cation). restek.commassbank.eu A similar pattern would be expected for Methyl 2,4,5-trifluoro-3-methylbenzoate, adjusted for the mass of the fluorine and methyl substituents.

| Compound | m/z | Fragment Ion | Fragment Lost |

|---|---|---|---|

| Methyl Benzoate (Reference) | 136 | [C₈H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [C₇H₅O]⁺ | •OCH₃ | |

| 77 | [C₆H₅]⁺ | •COOCH₃ | |

| Methyl 2,4,5-trifluoro-3-methylbenzoate (Predicted) | 206 | [C₉H₅F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [C₈H₂F₃O]⁺ | •OCH₃ | |

| 147 | [C₇H₂F₃]⁺ | •COOCH₃ |

Reference data for Methyl Benzoate sourced from Restek Corporation restek.com and MassBank. massbank.eu Predicted fragments are based on established fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of Methyl 2,4,5-trifluoro-3-methylbenzoate by providing the exact mass of its molecular ion. This allows for the determination of its elemental composition with high confidence, distinguishing it from isobaric interferences. The molecular formula for Methyl 2,4,5-trifluoro-3-methylbenzoate is C9H7F3O2. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated.

HRMS analysis, often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with an accuracy in the parts-per-million (ppm) range. This level of precision is critical for confirming the chemical formula, a fundamental step in structural elucidation.

Interactive Data Table: HRMS Data for [M+H]⁺ of Methyl 2,4,5-trifluoro-3-methylbenzoate

| Parameter | Value |

| Molecular Formula | C9H7F3O2 |

| Calculated Monoisotopic Mass | 208.03981 u |

| Protonated Species [M+H]⁺ | C9H8F3O2⁺ |

| Calculated m/z for [M+H]⁺ | 209.04709 |

| Typical Observed m/z | 209.0471 |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem Mass Spectrometry (MS/MS) is employed to gain structural insights by fragmenting the isolated molecular ion of Methyl 2,4,5-trifluoro-3-methylbenzoate. In a typical MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 209.0471) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.

The fragmentation patterns of esters are well-characterized. libretexts.org Common fragmentation pathways for Methyl 2,4,5-trifluoro-3-methylbenzoate would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Cleavage of bonds on the aromatic ring, such as the loss of a fluorine atom or the methyl group, can also occur, providing information about the substitution pattern. The stability of the resulting fragment ions often dictates the intensity of the observed peaks in the MS/MS spectrum. libretexts.org

Interactive Data Table: Predicted MS/MS Fragmentation of Methyl 2,4,5-trifluoro-3-methylbenzoate ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion (m/z) |

| 209.0471 | [M+H - CH₃OH]⁺ | Methanol (B129727) (CH₃OH) | 177.0260 |

| 209.0471 | [M+H - OCH₃]⁺ | Methoxy radical (•OCH₃) | 178.0342 |

| 209.0471 | [M+H - CO]⁺ | Carbon Monoxide (CO) | 181.0522 |

| 177.0260 | [C₈H₂F₃O]⁺ - CO | Carbon Monoxide (CO) | 149.0159 |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

For the analysis of Methyl 2,4,5-trifluoro-3-methylbenzoate in complex mixtures, such as reaction products or environmental samples, hyphenated techniques are indispensable. These methods couple the separation power of chromatography with the detection specificity of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile aromatic ester, Methyl 2,4,5-trifluoro-3-methylbenzoate is well-suited for GC-MS analysis. scielo.brmdpi.com The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms or a mid-polarity DB-17ms) before entering the mass spectrometer. GC-MS provides both the retention time, a characteristic of the compound under specific chromatographic conditions, and the mass spectrum for identification. This technique is highly effective for separating isomers and quantifying the target analyte. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing compounds that may not be sufficiently volatile or thermally stable for GC. For Methyl 2,4,5-trifluoro-3-methylbenzoate, reversed-phase LC using a C18 or a fluorinated stationary phase could be employed. chromatographyonline.comresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com LC-MS is particularly useful for analyzing reaction mixtures that may contain non-volatile starting materials or byproducts alongside the desired ester. vu.edu.au

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by Methyl 2,4,5-trifluoro-3-methylbenzoate promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). Substituted benzoic acid derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net

The spectrum of Methyl 2,4,5-trifluoro-3-methylbenzoate is expected to show absorptions arising from π → π* transitions within the aromatic ring and the carbonyl group. The substitution pattern, including the electron-withdrawing fluorine atoms and the electron-donating methyl group, influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). nih.gov Benzoic acid and its simple esters typically show a strong absorption band around 230 nm and a weaker, structured band around 270-280 nm. researchgate.net The specific λmax values for Methyl 2,4,5-trifluoro-3-methylbenzoate can be determined by dissolving the compound in a suitable UV-transparent solvent, such as ethanol or hexane, and recording the absorption spectrum.

Interactive Data Table: Expected UV-Vis Absorption Bands for Methyl 2,4,5-trifluoro-3-methylbenzoate

| Wavelength Region | Type of Transition | Chromophore |

| ~230-240 nm | π → π | Benzoyl System (Aromatic Ring + C=O) |

| ~270-290 nm | π → π | Cinnamoyl System (Aromatic Ring) |

| ~300-320 nm | n → π* | Carbonyl Group (C=O) |

Advanced Chromatographic Separations

Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of Methyl 2,4,5-trifluoro-3-methylbenzoate.

HPLC is the premier technique for determining the purity of non-volatile or thermally labile compounds and for separating mixtures of related structures, such as isomers. mdpi.com A reversed-phase HPLC method is typically used for aromatic esters.

A common setup would involve a C18 stationary phase with a mobile phase gradient of acetonitrile and water, often with a small amount of acid like formic or trifluoroacetic acid to ensure good peak shape. vu.edu.au The separation of fluorinated aromatic compounds can sometimes be enhanced by using specialized fluorinated stationary phases, which offer alternative selectivity based on dipole-dipole and π-π interactions. chromatographyonline.comhelixchrom.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., 235 nm). helixchrom.com

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particles |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 235 nm |

Gas chromatography is highly effective for the analysis of volatile and thermally stable compounds like Methyl 2,4,5-trifluoro-3-methylbenzoate. It is an excellent tool for assessing purity, quantifying the compound in mixtures, and separating it from volatile impurities or reaction byproducts. nih.govd-nb.info

The choice of the GC column's stationary phase is crucial for achieving good separation. A non-polar phase like polydimethylsiloxane (e.g., DB-1 or HP-5) or a slightly more polar phase is generally suitable for aromatic esters. scielo.br A temperature-programmed oven is used to elute compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Interactive Data Table: Example GC Method Parameters

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID at 300 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecular conformation and packing of a compound in the solid state.

While the specific crystal structure of Methyl 2,4,5-trifluoro-3-methylbenzoate has not been reported in publicly accessible crystallographic databases, the analysis of closely related compounds can provide valuable predictions regarding its solid-state architecture. A pertinent example is the crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid, which shares a similar substitution pattern on the benzene ring.

The study of 3-Chloro-2,4,5-trifluorobenzoic acid reveals that in the crystalline state, the carboxyl group is slightly twisted with respect to the benzene ring, with a dihedral angle of 6.8(1)°. researchgate.net A defining feature of its crystal structure is the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This is a very common and stable arrangement for carboxylic acids in the solid state. These dimeric units are then further arranged into sheets. researchgate.net

To illustrate the crystallographic data that can be obtained from such an analysis, the following table summarizes the reported crystal data for the analogue, 3-Chloro-2,4,5-trifluorobenzoic acid. researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₂ClF₃O₂ |

| Formula Weight | 210.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4760 (9) |

| b (Å) | 13.654 (3) |

| c (Å) | 12.400 (3) |

| β (°) | 97.16 (3) |

| Volume (ų) | 751.9 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

Table 1: Crystallographic data for 3-Chloro-2,4,5-trifluorobenzoic acid.

The determination of the actual crystal structure of Methyl 2,4,5-trifluoro-3-methylbenzoate through single-crystal X-ray diffraction would be necessary to confirm these structural predictions and to fully characterize its solid-state properties.

Theoretical and Computational Studies on Methyl 2,4,5 Trifluoro 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Energetics and Transition States

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov It is used to investigate the electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. nih.gov For Methyl 2,4,5-trifluoro-3-methylbenzoate, DFT calculations can elucidate the ground-state geometry, providing optimized bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stability and steric properties.

The energetics of the molecule, including its heat of formation and relative conformational energies, can be accurately determined. researchgate.net Furthermore, DFT is extensively used to map out reaction pathways by locating and characterizing transition states. rsc.orgnih.govnih.govacs.org By calculating the energy barrier (activation energy) for a potential reaction, such as ester hydrolysis or electrophilic substitution, DFT provides critical insights into the reaction's kinetic feasibility. rsc.orgnih.gov For instance, the study of electrophilic aromatic bromination on substituted benzenes using DFT has successfully elucidated reaction profiles and regioselectivity. rsc.org

Interactive Data Table: Predicted Geometrical Parameters of Methyl 2,4,5-trifluoro-3-methylbenzoate using DFT

Note: The following data is illustrative of typical results obtained from DFT calculations on similar aromatic esters and is intended to represent the type of information generated in such a study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-F | 1.34 - 1.36 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Angle | C-C-C (aromatic) | 118 - 122° |

| Bond Angle | O=C-O | ~125° |

| Dihedral Angle | C(ring)-C(O)-O-C(H3) | ~180° (for planarity) |

Ab Initio and Semiempirical Methods for Molecular Properties

While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. They can provide highly accurate results, especially when coupled with methods that account for electron correlation, though they are computationally more demanding than DFT. researchgate.netniscpr.res.in

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. This makes them significantly faster and suitable for very large molecules or for initial, high-throughput screening of molecular properties, although with a potential trade-off in accuracy. iitm.ac.in These methods are effective for calculating a range of molecular properties for Methyl 2,4,5-trifluoro-3-methylbenzoate, including dipole moments, polarizability, and molecular orbital energies (HOMO/LUMO), which are key indicators of the molecule's reactivity and interaction with other molecules and external fields. acs.orgresearchgate.net

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule at a static point, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. rsc.orgnih.gov An MD simulation of Methyl 2,4,5-trifluoro-3-methylbenzoate would involve numerically solving Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of the atoms vary with time. nih.gov

This approach is particularly powerful for conformational analysis, revealing the different spatial arrangements the molecule can adopt by rotation around its single bonds (e.g., the C-C bond connecting the ester group to the ring, and the C-O bond of the ester). nih.govchemrxiv.orgethz.ch MD simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how its shape influences its interactions and reactivity. nih.govchemrxiv.org Simulations can be performed in a vacuum to study the intrinsic properties of the molecule or in the presence of explicit solvent molecules to understand its behavior in a more realistic chemical environment. rsc.orgchemrxiv.org

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. acs.org DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to particular molecular motions, such as C-F stretches or C=O stretches.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹³C, ¹H, ¹⁹F) can be calculated with good accuracy. acs.orgnih.govresearchgate.net For a molecule like Methyl 2,4,5-trifluoro-3-methylbenzoate, predicting the ¹⁹F NMR spectrum is particularly important for confirming the substitution pattern on the aromatic ring. nih.govresearchgate.net These theoretical predictions serve as a powerful tool to confirm the structure of synthesized compounds and to understand how the electronic environment, influenced by the various substituents, affects the chemical shifts of different nuclei. researchgate.net

Interactive Data Table: Illustrative Predicted Spectroscopic Data for Methyl 2,4,5-trifluoro-3-methylbenzoate

Note: This table presents typical data ranges that would be expected from DFT-based spectral predictions for this type of molecule.

| Spectrum | Feature | Predicted Wavenumber / Chemical Shift |

| IR | C=O Stretch | 1720 - 1740 cm⁻¹ |

| IR | C-F Stretch | 1100 - 1250 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| ¹³C NMR | C=O (carbonyl) | 165 - 170 ppm |

| ¹³C NMR | C-F (aromatic) | 140 - 160 ppm (J-coupling observed) |

| ¹⁹F NMR | Aromatic C-F | -110 to -150 ppm |

Modeling of Reaction Pathways and Mechanistic Insights

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. rsc.orgnih.govresearchgate.net For Methyl 2,4,5-trifluoro-3-methylbenzoate, theoretical modeling can be used to investigate various potential reactions, such as the saponification of the ester group or further substitution on the aromatic ring.

Rational Design of Synthetic Strategies and Catalyst Optimization

The insights gained from theoretical and computational studies can be directly applied to the rational design of synthetic strategies and the optimization of catalysts. frontiersin.orgnih.govresearchgate.net By understanding the electronic structure and reactivity of Methyl 2,4,5-trifluoro-3-methylbenzoate, chemists can predict the most likely sites for chemical attack and design reactions with improved selectivity. rsc.org

Computational modeling is also instrumental in catalyst design. nih.govjnu.ac.in For reactions involving the synthesis or modification of this compound, different catalysts can be modeled to understand their interaction with the substrate. bohrium.commdpi.com DFT calculations can help predict how a catalyst might lower the activation energy of a desired reaction pathway while disfavoring side reactions. nih.gov This in silico screening allows researchers to identify promising catalyst candidates before committing to extensive and costly laboratory experiments, accelerating the development of more efficient and selective synthetic methods for producing fluorinated aromatic compounds. nih.govjnu.ac.inmdpi.comnjit.edu For example, computational planning has been shown to be feasible for designing plausible routes for complex molecules, demonstrating the power of augmenting chemical knowledge with data-based AI. synthiaonline.com

Applications and Broader Research Impact of Methyl 2,4,5 Trifluoro 3 Methylbenzoate in Advanced Organic Synthesis

Role as a Key Fluorinated Building Block in Multi-Step Synthesis

Methyl 2,4,5-trifluoro-3-methylbenzoate is best understood as a key fluorinated building block, a fundamental component utilized in the multi-step synthesis of more complex molecules. The synthesis of such an ester would typically proceed via the esterification of the corresponding carboxylic acid, 2,4,5-trifluoro-3-methylbenzoic acid, with methanol (B129727). mdpi.comresearchgate.net This reaction is often catalyzed by a strong acid. uomustansiriyah.edu.iq

The value of this building block lies in the specific arrangement of its substituents on the aromatic ring. The three fluorine atoms significantly influence the electron density of the ring, making it susceptible to certain nucleophilic substitution reactions and modifying the reactivity of the other substituents. The methyl and methyl ester groups provide further points for chemical modification.

In multi-step syntheses, compounds of this nature are often employed in the construction of active pharmaceutical ingredients (APIs) and agrochemicals. researchgate.netcell.com For instance, fluorinated benzoic acids and their esters are known intermediates in the synthesis of quinolone antibacterial drugs. google.com The strategic placement of fluorine atoms can enhance the biological activity and pharmacokinetic properties of the final product. nih.gov

Table 1: Synthetic Methodologies for Related Fluorinated Methyl Benzoates

| Precursor | Reagents | Product | Application of Product |

| 2,4,5-Trifluorobenzoic acid | Methanol, Acid Catalyst | Methyl 2,4,5-trifluorobenzoate | Intermediate for APIs |

| 3,4,6-Trifluorophthalic anhydride (B1165640) | Heat, Solvent | 2,4,5-Trifluorobenzoic acid | Precursor for quinolone antibacterials google.com |

| m-Fluorotoluene | Trihaloacetyl chloride, Lewis acid | 4-Fluoro-2-methylbenzoic acid | Chemical intermediate google.com |

Precursor in the Construction of Complex Fluorinated Molecular Architectures

The trifluorinated benzene (B151609) ring of Methyl 2,4,5-trifluoro-3-methylbenzoate serves as a scaffold upon which more complex molecular architectures can be built. The fluorine atoms, being highly electronegative, act as potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of other functional groups.

For example, a related compound, 2,4,5-trifluoro-3-methoxybenzoic acid, is used as a precursor in the preparation of quinolone derivatives. sigmaaldrich.com It is plausible that Methyl 2,4,5-trifluoro-3-methylbenzoate could undergo similar transformations, where one or more of the fluorine atoms are displaced by nucleophiles to create more elaborate structures. The ester group can also be hydrolyzed back to a carboxylic acid or converted into other functional groups, adding to the synthetic versatility of the molecule.

The development of fluorescent molecular probes is another area where such building blocks are valuable. For instance, the synthesis of 4-carboxy-Pennsylvania Green methyl ester utilizes a Grignard reagent derived from methyl 4-iodo-3-methylbenzoate. nih.gov This highlights how substituted methyl benzoates are integral to creating complex functional molecules.

Table 2: Examples of Complex Molecules Derived from Fluorinated Benzoic Acid Precursors

| Precursor Building Block | Resulting Complex Molecule Class | Field of Application |

| 2,4,5-Trifluorobenzoic acid derivatives | Quinolone Antibacterials | Pharmaceuticals google.com |

| Substituted Methyl Benzoates | Fluorescent Dyes | Molecular Probes nih.gov |

| Fluorinated Benzoic Acids | HIV-1 Integrase Inhibitors | Pharmaceuticals ossila.com |

| Fluorinated Benzoic Acids | 3-Arylisoquinolinones | Anticancer Agents ossila.com |

Contribution to the Development of Novel Organofluorine Methodologies

While specific catalytic cycles involving Methyl 2,4,5-trifluoro-3-methylbenzoate are not detailed in the literature, the study of such molecules contributes to the broader understanding and development of organofluorine chemistry. The reactivity of the C-F bond in polyfluorinated aromatic systems is a subject of ongoing research, and new methods for selective fluorination and defluorination are continually being developed. diva-portal.org

The presence of multiple fluorine atoms on the benzene ring of Methyl 2,4,5-trifluoro-3-methylbenzoate provides a model system for studying the effects of fluorine substitution on reaction mechanisms. For example, understanding how the electronic properties of the trifluorinated ring affect the reactivity of the ester and methyl groups can inform the design of new synthetic strategies.